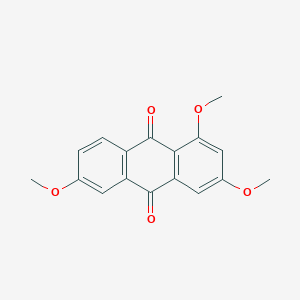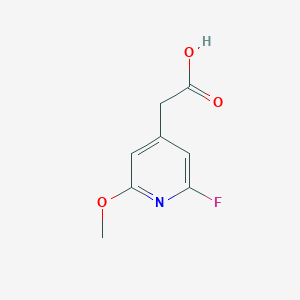
9,10-Anthracenedione, 1,3,6-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-Trimethoxyanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its wide range of applications in various fields such as dyes, medicine, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6-Trimethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methoxylation of anthraquinone derivatives. The reaction typically requires methanol as the methoxylating agent and a strong acid catalyst such as sulfuric acid to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of 1,3,6-trimethoxyanthracene-9,10-dione often involves large-scale methoxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Scientific Research Applications
1,3,6-Trimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its cytotoxic effects on cancer cells.
Industry: It is utilized in the production of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of 1,3,6-trimethoxyanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies. Additionally, its methoxy groups can undergo metabolic transformations, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione): Known for its strong anticancer and anti-inflammatory properties.
Physcion (1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione): Exhibits significant antimicrobial activity.
Rhein (4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid): Used in the treatment of inflammatory diseases.
Uniqueness
1,3,6-Trimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
63878-55-7 |
|---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1,3,6-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O5/c1-20-9-4-5-11-12(6-9)16(18)13-7-10(21-2)8-14(22-3)15(13)17(11)19/h4-8H,1-3H3 |
InChI Key |
RVRLMEJZOHMHTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)



![7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13130127.png)






![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)


